Product packaging for Deoxydihydroartemisinin (a,b Mixture)(Cat. No.:)

Deoxydihydroartemisinin (a,b Mixture)

Cat. No.: B15354172
M. Wt: 268.35 g/mol
InChI Key: JQGOBHOUYKYFPD-ZDGBRWEXSA-N
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Description

Deoxydihydroartemisinin (a,b Mixture) (CAS 72807-92-2) is a significant artemisinin derivative used primarily as a reference standard in pharmaceutical research and development . With a molecular formula of C15H24O4 and a molecular weight of 268.35 g/mol, it serves as a critical impurity standard and metabolite in the analysis of artemisinin-based antimalarial APIs . Researchers utilize this compound for analytical method development, method validation (AMV), and Quality Control (QC) applications to ensure the consistency and safety of antimalarial drugs, particularly during the synthesis and formulation stages . As a derivative of the Nobel Prize-winning antimalarial compound artemisinin, its value in research extends to studying the mechanism of action and metabolism of this drug class . Scientific studies have investigated its role as a ligand for xenosensing nuclear receptors like the Constitutive Androstane Receptor (CAR), providing insights into potential pharmacokinetic drug-drug interactions in antimalarial therapy . Furthermore, a 2023 study demonstrated that 10-deoxyartemisinin, a closely related compound, and its microbial metabolites exhibit moderate to good in vitro antimalarial activity, highlighting the research interest in this family of molecules for developing new therapeutic agents . This product is intended for research purposes as a chemical standard and tool for biological investigation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O4 B15354172 Deoxydihydroartemisinin (a,b Mixture)

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol

InChI

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1

InChI Key

JQGOBHOUYKYFPD-ZDGBRWEXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxydihydroartemisinin can be synthesized through various chemical reactions starting from artemisinin. One common method involves the reduction of artemisinin using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of deoxydihydroartemisinin involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced chemical reactors and purification techniques is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Deoxydihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of deoxydihydroartemisinin, which can have different biological activities and properties.

Scientific Research Applications

  • Medicine: It is primarily known for its antimalarial properties. Research has also shown its potential in treating other diseases, such as cancer and inflammatory conditions.

  • Biology: Studies have explored its effects on cellular processes, including oxidative stress and hypoxia modulation.

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Industry: Its derivatives are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which deoxydihydroartemisinin exerts its effects involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. It targets specific molecular pathways related to oxidative stress and hypoxia, leading to the inhibition of parasite growth in malaria and the regulation of immune responses in cancer and inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Key Compounds for Comparison:

Artemisinin : The parent compound with a sesquiterpene backbone and an endoperoxide bridge.

Dihydroartemisinin (DHA) : A reduced, bioactive derivative retaining the endoperoxide.

Deoxyartemisinin : Lacks the endoperoxide but retains the lactone ring.

10-Deoxoartemisinin : A derivative missing both the endoperoxide and a ketone group.

Table 1: Structural and Functional Differences
Compound Endoperoxide Lactone Ring Bioactivity (Antimalarial) Key Metabolic Pathway
Artemisinin Yes Yes Active Hepatic CYP450
Dihydroartemisinin Yes Yes Highly Active Further hydroxylation
Deoxydihydroartemisinin No Yes Inactive Terminal metabolite
Deoxyartemisinin No Yes Inactive Hepatic CYP450
10-Deoxoartemisinin No Yes Inactive Reduction/oxidation

Pharmacokinetic and Bioavailability Comparisons

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

Compound Cmax (μg/mL) Tmax (h) t₁/₂ (h) Bioavailability (%)
Artemisinin 1.2 1.5 2.0 32
Deoxyartemisinin 0.8 2.0 3.5 22
Deoxydihydroartemisinin 0.5 3.0 4.2 15
10-Deoxoartemisinin 0.6 2.5 3.8 18
  • Key Findings :
    • Deoxydihydroartemisinin exhibits the lowest bioavailability (15%) due to rapid clearance and poor absorption.
    • Artemisinin’s higher bioavailability (32%) correlates with its therapeutic efficacy, while its metabolites show reduced systemic exposure .

Metabolic Pathways and Context-Dependent Behavior

  • In healthy mice , artemisinin is metabolized to deoxydihydroartemisinin, with levels rising over time. Conversely, in Plasmodium-infected mice , artemisinin metabolism shifts toward retaining the parent compound, suppressing deoxydihydroartemisinin formation .

Therapeutic Implications and Off-Target Effects

While inactive against malaria, deoxydihydroartemisinin and related derivatives have shown anti-leishmanial activity in vitro. For example, fluorophenyl-artemisinin derivatives exhibit efficacy against Leishmania donovani comparable to amphotericin B . However, these effects are mechanistically distinct from antimalarial action and require further validation in vivo.

Biological Activity

Deoxydihydroartemisinin (DHA) is a derivative of artemisinin, a well-known antimalarial compound. This article explores the biological activity of Deoxydihydroartemisinin (a,b mixture), focusing on its antimalarial, anticancer, and other therapeutic potentials, supported by recent research findings, data tables, and case studies.

Overview of Deoxydihydroartemisinin

Deoxydihydroartemisinin is synthesized through the reduction of artemisinin and exhibits significant biological activities. It is primarily recognized for its antimalarial properties but has also shown potential in treating various cancers and other diseases.

Antimalarial Activity

Deoxydihydroartemisinin retains the potent antimalarial activity characteristic of its parent compound, artemisinin. The mechanism of action involves the formation of reactive free radicals that interact with heme and parasite proteins, leading to the inhibition of hemozoin production and ultimately causing parasite death.

Key Research Findings

  • A study reported that Deoxydihydroartemisinin exhibits an IC50 value of 133 nM against Plasmodium falciparum, demonstrating its effectiveness in vitro .
  • Another investigation highlighted the conversion of artemisinin derivatives into various metabolites, including Deoxydihydroartemisinin, which were tested for antimalarial efficacy. The results indicated that these derivatives maintained comparable activity to artemisinin itself .

Anticancer Activity

Recent studies have also explored the anticancer potential of Deoxydihydroartemisinin. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Case Studies

  • A series of dihydroartemisinin derivatives were synthesized and tested against various cancer cell lines. The results showed significant anti-proliferative effects, particularly in multidrug-resistant cancer cells .
  • In vitro studies indicated that certain hybrids of Deoxydihydroartemisinin exhibited enhanced cytotoxicity against cancer cells compared to individual compounds, suggesting a synergistic effect .

Other Biological Activities

Beyond its antimalarial and anticancer properties, Deoxydihydroartemisinin has been investigated for additional biological activities:

  • Anti-inflammatory Effects : Research indicates that DHA can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Antiviral Properties : Some studies suggest that DHA may possess antiviral activity, although this area requires further investigation .

Data Summary

The following table summarizes key findings regarding the biological activities of Deoxydihydroartemisinin:

Activity IC50/Effect Study Reference
AntimalarialIC50 = 133 nM against P. falciparum
AnticancerSignificant inhibition in cancer cell lines
Anti-inflammatoryModulates inflammatory responses
AntiviralPotential activity observed

Q & A

Q. What frameworks support the integration of contradictory findings in meta-analyses of Deoxydihydroartemisinin (a,b Mixture) studies?

  • Methodological Answer : Apply the PRISMA checklist for systematic reviews. Use funnel plots to assess publication bias and subgroup analysis to explore heterogeneity (e.g., isomer ratios, assay types). Acknowledge limitations in generalizability due to sex/gender-specific responses .

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